![molecular formula C21H20ClN3OS2 B2856031 (6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1358267-14-7](/img/structure/B2856031.png)
(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
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Description
(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Scientific Research Applications
Role in Medicinal Chemistry
Quinoline, a key component of the compound, plays a major role in medicinal chemistry . It’s an essential scaffold for leads in drug discovery . Various quinolines and their derivatives have shown potential biological and pharmaceutical activities .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s a vital component in the synthesis of various organic compounds .
Antimicrobial Activity
Some derivatives of quinoline have shown potential antimicrobial activity . They have been found to exhibit inhibitory activities against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Certain synthesized compounds that incorporate quinoline have exhibited excellent antifungal inhibition . This suggests potential applications in the development of antifungal drugs .
Synthesis of Bioactive Compounds
Quinoline is used in the synthesis of bioactive compounds . It’s involved in the construction of various compounds with potential biological and pharmaceutical activities .
Synthesis of α-Aminophosphonates
The compound can be involved in the synthesis of α-aminophosphonates . These are synthesized via the Kabachnik–Fields reaction, a practical approach for α-aminophosphonate syntheses .
properties
IUPAC Name |
[6-chloro-4-(3-methylsulfanylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS2/c1-27-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-28-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZRNEJBYYHGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(thiomorpholino)methanone |
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